

Recommended Dosage of SR140333B for Rodent Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: SR140333B

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Introduction

SR140333B is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in a variety of physiological processes, including inflammation, pain transmission, and mood regulation. Consequently, **SR140333B** has been investigated as a potential therapeutic agent for conditions such as inflammatory bowel disease, neurogenic inflammation, and potentially pain and anxiety. These application notes provide a summary of recommended dosages of **SR140333B** derived from published rodent studies, detailed experimental protocols for relevant disease models, and an overview of the NK1 receptor signaling pathway.

Data Presentation: Recommended Dosages of SR140333B in Rodent Studies

The following table summarizes the effective dosages of **SR140333B** reported in various rodent models. It is crucial to note that the optimal dosage can vary depending on the specific animal model, the route of administration, and the experimental endpoint.

Rodent Model	Species	Route of Administration	Dosage	Frequency	Observed Effect
TNBS-induced Colitis	Rat	Intraperitoneal (i.p.)	0.1 mg/kg	Every 48 hours	Reduced severity of colitis.[1]
DNBS-induced Colitis	Rat	Oral (p.o.)	10 mg/kg	Not specified	Protected against colitis development.
Neurogenic Inflammation	Rat	Intravenous (i.v.)	0.1 mg/kg	Single dose	Long-lasting inhibition of plasma protein extravasation .[2]
Neurogenic Inflammation	Rat	Subcutaneous (s.c.)	1.0 mg/kg	Single dose	Long-lasting inhibition of plasma protein extravasation .[2]
Neurogenic Inflammation	Rat	Subcutaneous (s.c.)	100 µg/kg	Single dose	Did not reduce behavioral response to capsaicin or affect thermal nociceptive threshold.[2]

Note: Pharmacokinetic data for **SR140333B** in rodents, including its oral bioavailability, metabolism, and excretion, are not readily available in the public domain. This lack of information should be a key consideration in the design of new in vivo studies.

Experimental Protocols

Induction of Colitis in Rats

Two common methods for inducing experimental colitis in rats are through the intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) or 2,4-dinitrobenzene sulfonic acid (DNBS).

a) TNBS-Induced Colitis Protocol

This protocol is adapted from studies investigating the effect of **SR140333B** on experimental colitis.

- Animals: Male Wistar rats (or other appropriate strain) weighing 200-250g.
- Induction:
 - Fast the rats for 24 hours with free access to water.
 - Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
 - Gently insert a flexible catheter (e.g., a polyethylene catheter) 8 cm into the colon via the anus.
 - Slowly instill 0.25 mL of TNBS solution (e.g., 30 mg of TNBS in 50% ethanol) into the colon.
 - Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
- **SR140333B** Administration (example):
 - Administer **SR140333B** (e.g., 0.1 mg/kg, i.p.) 30 minutes before the administration of TNBS and then every 48 hours.[\[1\]](#)
- Assessment of Colitis:
 - Monitor body weight, stool consistency, and the presence of blood in the stool daily.

- After a predetermined period (e.g., 6 days), euthanize the animals and collect the colon.
- Assess the severity of colitis through macroscopic scoring (e.g., ulceration, inflammation) and histological analysis.
- Measure biochemical markers of inflammation such as myeloperoxidase (MPO) activity and tissue levels of inflammatory cytokines (e.g., TNF- α).

b) DNBS-Induced Colitis Protocol

- Animals: Male Sprague-Dawley rats (or other appropriate strain).
- Induction:
 - The procedure is similar to the TNBS model.
 - A single dose of DNBS (e.g., 30 mg) dissolved in 0.25 ml of 50% ethanol is administered intrarectally.
- **SR140333B** Administration (example):
 - Administer **SR140333B** (e.g., 10 mg/kg, p.o.) at appropriate time points relative to DNBS instillation.
- Assessment of Colitis:
 - Similar to the TNBS model, monitor clinical signs and perform macroscopic, histological, and biochemical analyses of the colon.

Neurogenic Inflammation Model in Rats

This model is used to study the inflammatory response mediated by the release of neuropeptides from sensory nerve endings.

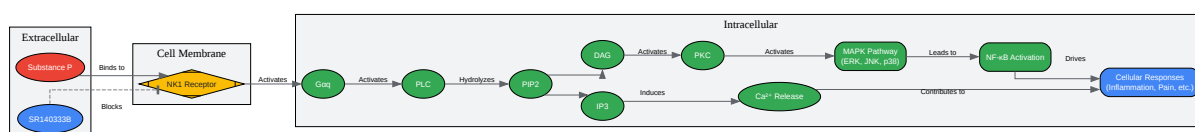
- Animals: Male Sprague-Dawley rats.
- Induction of Neurogenic Inflammation:
 - Anesthetize the rats.

- Apply a topical irritant, such as mustard oil, to the dorsal skin of the hind paw to induce plasma protein extravasation.
- **SR140333B** Administration (example):
 - Administer **SR140333B** intravenously (e.g., 0.1 mg/kg) or subcutaneously (e.g., 1.0 mg/kg) prior to the application of the irritant.[2]
- Assessment of Neurogenic Inflammation:
 - Quantify plasma protein extravasation by measuring the leakage of intravenously injected Evans blue dye into the paw tissue.

Mandatory Visualization

Neurokinin-1 (NK1) Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. **SR140333B**, as an antagonist, blocks these downstream effects.

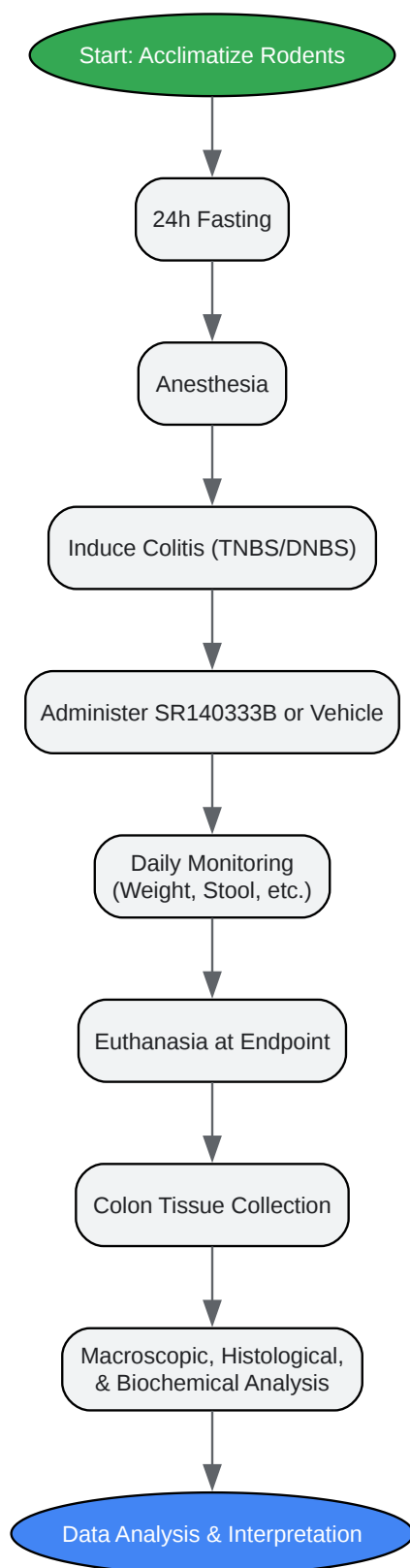


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Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Experimental Workflow for Colitis Induction and Treatment

The following diagram illustrates a typical workflow for inducing colitis in rodents and evaluating the efficacy of a test compound like **SR140333B**.



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Caption: Experimental workflow for rodent models of induced colitis.

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